Positional Isomerism: N1 vs. N3 Substitution Determines Distinct Biological Target Profiles
The N1-substituted quinazoline-2,4-dione scaffold, exemplified by this compound, is specifically employed in the design of NHE-1 inhibitors. Spasov et al. (2021) demonstrated that N1-alkyl quinazoline-2,4(1H,3H)-dione derivatives achieve nanomolar NHE-1 inhibition in functional assays [1]. In contrast, the 3-substituted isomer (CAS 104260-19-7) and related 3-amino pyrrolidine derivatives are characterized as PARP-1/2 inhibitors, with reported IC50 values at the 10⁻⁹ M level against PARP-1 and 10⁻⁸ M level against PARP-2 [2]. This positional divergence in biological target engagement means that the 1-isomer and 3-isomer are not interchangeable for any application requiring specific NHE-1 or PARP activity.
| Evidence Dimension | Primary biological target engagement profile dictated by substitution position |
|---|---|
| Target Compound Data | N1-substituted quinazoline-2,4-dione scaffold: validated NHE-1 inhibitory activity (nanomolar range) [1] |
| Comparator Or Baseline | 3-substituted quinazoline-2,4-dione scaffold: PARP-1 IC50 = 10⁻⁹ M level; PARP-2 IC50 = 10⁻⁸ M level; PARP-2 selective inhibitor 11a: PARP-1 IC50 = 467 nM, PARP-2 IC50 = 11.5 nM [2][3] |
| Quantified Difference | N1-substitution enables NHE-1 inhibition; 3-substitution enables PARP inhibition. No cross-activity reported between positional isomers in available literature. |
| Conditions | Platelet deformation assay (NHE-1); enzymatic inhibition assay (PARP-1/2); note: direct head-to-head comparison data for the exact piperidin-4-yl isomers are not available in published literature |
Why This Matters
For researchers designing NHE-1 inhibitors, only the N1-substituted isomer provides the correct vector for guanidine side-chain attachment; procurement of the 3-isomer would be chemically incompatible with established synthetic routes.
- [1] Spasov, A., Ozerov, A., Kosolapov, V., et al. (2021). Synthesis and multifaceted pharmacological activity of novel quinazoline NHE-1 inhibitors. Scientific Reports, 11, 24380. https://doi.org/10.1038/s41598-021-03722-w View Source
- [2] Zhou, J., Ji, M., Yao, H., et al. (2018). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. Organic & Biomolecular Chemistry, 16, 3189–3202. https://doi.org/10.1039/C8OB00286J View Source
- [3] Zhao, H., Ji, M., Yao, H., et al. (2017). Discovery of novel quinazoline-2,4(1H,3H)-dione derivatives as potent PARP-2 selective inhibitors. Bioorganic & Medicinal Chemistry, 25(15), 4045–4053. Compound 11a: PARP-1 IC50 = 467 nM, PARP-2 IC50 = 11.5 nM. https://doi.org/10.1016/j.bmc.2017.05.047 View Source
